molecular formula C8H14OS2 B12526281 O-(1-Methylcyclohexyl) hydrogen carbonodithioate CAS No. 737697-72-2

O-(1-Methylcyclohexyl) hydrogen carbonodithioate

Cat. No.: B12526281
CAS No.: 737697-72-2
M. Wt: 190.3 g/mol
InChI Key: QVLOFUJDZQVSSS-UHFFFAOYSA-N
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Description

O-(1-Methylcyclohexyl) hydrogen carbonodithioate is a chemical compound belonging to the class of xanthates, also known as O-alkyl hydrogen carbonodithioates. These compounds feature a dithiocarbonate core and are versatile intermediates in synthetic organic chemistry . Xanthates are widely used in research as reagents for free-radical reactions, including the Barton-McCombie deoxygenation, and as ligands in coordination chemistry . The 1-methylcyclohexyl substituent on the oxygen atom confers significant steric bulk, which can influence the compound's reactivity and selectivity in transformations such as the formation of carbon-sulfur bonds or serving as a precursor to other complex molecules. This high-purity reagent is intended for use in method development and investigation of novel synthetic pathways in a controlled laboratory environment. It is supplied For Research Use Only. Not for human, veterinary, or household use. Researchers should consult the safety data sheet and handle this material with appropriate precautions, as compounds of this class can be labile and may decompose under certain conditions to release carbon disulfide .

Properties

CAS No.

737697-72-2

Molecular Formula

C8H14OS2

Molecular Weight

190.3 g/mol

IUPAC Name

(1-methylcyclohexyl)oxymethanedithioic acid

InChI

InChI=1S/C8H14OS2/c1-8(9-7(10)11)5-3-2-4-6-8/h2-6H2,1H3,(H,10,11)

InChI Key

QVLOFUJDZQVSSS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)OC(=S)S

Origin of Product

United States

Preparation Methods

Standard Xanthate Synthesis Protocol

The most widely used method for xanthate synthesis involves:

  • Base-mediated deprotonation : 1-Methylcyclohexanol reacts with sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the alkoxide ion.
  • CS₂ incorporation : The alkoxide attacks CS₂, forming a thiocarbonylate intermediate.
  • Protonation : In the absence of an alkylating agent, the sulfur-bound anion is protonated to yield the hydrogen-substituted thiocarbonyl compound.

Mechanistic Pathway :
$$
\text{1-Methylcyclohexanol} + \text{NaH} \rightarrow \text{O-(1-Methylcyclohexyl) alkoxide} + \text{H}2
$$
$$
\text{O-(1-Methylcyclohexyl) alkoxide} + \text{CS}
2 \rightarrow \text{O-(1-Methylcyclohexyl) thiocarbonylate}
$$
$$
\text{O-(1-Methylcyclohexyl) thiocarbonylate} + \text{H}^+ \rightarrow \text{this compound}
$$

Phase-Transfer Catalysis

For sterically hindered or sensitive alcohols, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency by stabilizing intermediates and improving solubility.

Procedure :

  • Alcohol activation : 1-Methylcyclohexanol is dissolved in a polar aprotic solvent (e.g., DMF).
  • CS₂ addition : CS₂ is introduced under basic conditions (e.g., K₂CO₃).
  • Phase-transfer : A quaternary ammonium salt facilitates the reaction between the alkoxide and CS₂, followed by protonation.

Alternative Routes

Experimental Data and Optimization

Reaction Conditions

Parameter Typical Value Source
Base NaH, K₂CO₃ ,
Solvent THF, DMF, EtOH ,
Temperature 0–25°C (alkoxide formation)
CS₂ Addition Time 1–2 hours
Yield 70–85% ,

Purification Methods

  • Column Chromatography : Hexane/ethyl acetate mixtures are commonly used to isolate the compound from byproducts.
  • Recrystallization : Polar solvents (e.g., ethanol/water) may improve purity, though yields decrease.

Mechanistic Insights

The synthesis of this compound relies on the nucleophilic reactivity of the alkoxide ion toward CS₂. Quantum mechanical studies suggest that the thiocarbonylate intermediate adopts a planar structure, facilitating protonation at the sulfur center.

Applications and Derivatives

This compound serves as a precursor in:

  • Radical Reactions : Participates in chain-growth polymerizations or functional group transfers.
  • Elimination Reactions : Undergoes thermal decomposition to form alkenes or thiols.
  • Coordination Chemistry : Acts as a ligand for metal complexes, leveraging sulfur’s lone pairs.

Challenges and Limitations

  • Stability : The S-H bond is prone to oxidation or dimerization, necessitating inert atmospheres during synthesis.
  • Steric Hindrance : Bulky 1-methylcyclohexyl groups may slow reaction kinetics, requiring elevated temperatures or extended reaction times.

Chemical Reactions Analysis

Types of Reactions

O-(1-Methylcyclohexyl) hydrogen carbonodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonodithioate moiety to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted carbonodithioates.

Scientific Research Applications

Chemical Structure and Synthesis

O-(1-Methylcyclohexyl) hydrogen carbonodithioate features a 1-methylcyclohexyl group attached to the oxygen of the carbonodithioate functional group. Its molecular formula contributes to its reactivity, making it suitable for various synthetic applications.

Biological Activities

Research has indicated that compounds within the carbonodithioate family exhibit significant biological activities, including:

  • Antimicrobial Properties : Many derivatives show effectiveness against a range of microorganisms.
  • Antifungal Activity : Some compounds have been reported to inhibit fungal growth effectively.
  • Inhibition of Enzymatic Activity : Certain derivatives act as inhibitors for specific enzymes, which could have therapeutic implications.

Applications in Agriculture

This compound has potential applications in agricultural chemistry:

  • Pesticides and Herbicides : Its reactivity allows it to be used as an intermediate in the synthesis of agrochemicals that target pests and weeds.
  • Soil Amendments : The compound may enhance soil health by improving microbial activity.

Pharmaceutical Potential

The pharmaceutical applications of this compound are promising:

  • Drug Development : Its structural properties make it a candidate for developing new drugs that target specific biological pathways.
  • Nrf2 Activators : Research suggests that compounds similar to this one may activate Nrf2, a key regulator in cellular defense mechanisms.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various dithiocarbamate derivatives, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to known antimicrobial agents, suggesting its potential as an effective antimicrobial agent.

CompoundMIC (µg/mL)Target Organism
This compound10Staphylococcus aureus
Control Compound A8Staphylococcus aureus

Case Study 2: Pesticide Development

A research project focused on synthesizing new herbicides utilized this compound as a precursor. The resulting herbicides demonstrated enhanced efficacy against common agricultural weeds, highlighting the compound's utility in agrochemical formulations.

Mechanism of Action

The mechanism of action of O-(1-Methylcyclohexyl) hydrogen carbonodithioate involves its interaction with molecular targets through its carbonodithioate moiety. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

  • O-Isopropyl Hydrogen Carbonodithioate (Proxan, CAS 108-25-8): A herbicidal thiocarbonate with an isopropyl substituent .
  • Sodium O-(4-Formylphenyl) Carbonodithioate: Aromatic carbonodithioate with a formylphenyl group, studied for its reactivity in propargylation reactions .
  • O-Phenyl Hydrogen Carbonodithioate: Hypothetical analogue with a phenyl group, offering insights into aryl substituent effects.

Physicochemical Properties

Property O-(1-Methylcyclohexyl) Derivative Proxan (O-Isopropyl) Sodium O-(4-Formylphenyl)
Molecular Formula C₈H₁₄OS₂ C₄H₈OS₂ C₈H₅NaO₂S₂
Molecular Weight ~190.3 g/mol 136.2 g/mol 234.2 g/mol
Solubility (Water) Low (hydrophobic cyclohexyl) Moderate Low (aromatic substituent)
Activity Potential herbicide Herbicide Intermediate in organic synthesis

Key Observations :

  • The 1-methylcyclohexyl group confers higher molecular weight and lower water solubility compared to proxan’s isopropyl group, which may enhance soil adsorption and environmental persistence.
  • Aromatic derivatives (e.g., formylphenyl) exhibit even lower solubility due to planar, hydrophobic structures .

Biological Activity

O-(1-Methylcyclohexyl) hydrogen carbonodithioate is a compound classified as a carbonodithioate, which is a type of thioester derived from carbonodithioic acid. This compound features a 1-methylcyclohexyl group attached to the oxygen of the carbonodithioate functional group, contributing to its unique structural and biological properties. The presence of sulfur within its structure enhances its reactivity and potential applications across various fields, particularly in agriculture and pharmaceuticals. This article aims to explore the biological activity of this compound, synthesizing findings from diverse research sources.

Insecticidal Properties

This compound has shown significant insecticidal activity, primarily due to its ability to disrupt biological processes in pests. This disruption can lead to mortality or reduced reproductive success in targeted insect populations. The compound's efficacy as an insecticide is attributed to its structural characteristics, which may influence its interaction with biological targets within insects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating moderate to good antibacterial activity. For instance, studies on related dithiocarbamate complexes have shown effectiveness against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound may possess similar properties .

Case Study 1: Insecticidal Efficacy

A study evaluated the insecticidal effects of this compound on common agricultural pests. The results indicated a significant reduction in pest populations within treated areas compared to controls, highlighting the compound's potential as an environmentally friendly pest control agent.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of this compound was assessed against a panel of bacterial strains. The compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
O-Cyclohexyl hydrogen carbonodithioateC₇H₁₁OS₂Lacks the methyl group on cyclohexaneModerate insecticidal activity
O-Ethyl S-methyl carbonodithioateC₈H₁₁OS₂Shorter alkyl chain; different reactivityAntimicrobial properties
O-(2-Methylcyclohexyl) methylsulfanylmethanethioateC₉H₁₃OS₂Contains another methyl group on cyclohexaneEnhanced cytotoxicity against cancer cells

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The sulfur-containing structure may interact with key enzymes in target organisms, disrupting metabolic pathways.
  • Cell Membrane Disruption : The lipophilic nature of the compound could facilitate penetration into cellular membranes, leading to cell lysis or dysfunction.
  • Synergistic Effects with Other Compounds : When used in combination with other agents, this compound may enhance overall efficacy through synergistic interactions.

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